molecular formula C12H15N3 B11732528 benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11732528
M. Wt: 201.27 g/mol
InChI Key: WSCDCWMZPUOQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of benzyl chloride with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl[(1H-pyrazol-5-yl)methyl]amine
  • Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • Benzyl[(1-phenyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

Benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H15N3/c1-15-12(7-8-14-15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3

InChI Key

WSCDCWMZPUOQGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.